Rhodinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble (in ethanol)

Synonyms

Canonical SMILES

Antibacterial and Antifungal Properties

Rhodinol has been investigated for its potential antibacterial and antifungal properties. Studies have shown that it exhibits activity against a variety of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. It has also been found to be effective against some fungal strains, such as Candida albicans []. The exact mechanisms by which Rhodinol exerts its antimicrobial effects are still being elucidated, but it is believed to involve disruption of the cell membrane and modulation of cellular signaling pathways [].

Anti-inflammatory and Antioxidant Properties

Rhodinol has also been studied for its potential anti-inflammatory and antioxidant properties. In vitro and in vivo studies suggest that it may reduce inflammation and oxidative stress, which are implicated in various diseases like arthritis, neurodegenerative diseases, and cancer [, ]. The mechanisms underlying these effects are thought to involve the downregulation of pro-inflammatory mediators and the scavenging of free radicals [].

Other Scientific Research Applications

Rhodinol is also being investigated for its potential applications in various other areas, including:

- Anxiolytic and antidepressant effects: Studies suggest that Rhodinol may have anxiolytic (anxiety-reducing) and antidepressant effects, although further research is needed to confirm these findings.

- Cognitive enhancement: Some studies suggest that Rhodinol may improve memory and cognitive function, but the evidence is limited and inconclusive.

- Cancer prevention: While preliminary research suggests potential anti-tumor effects of Rhodinol, more research is needed to determine its efficacy and safety in cancer treatment.

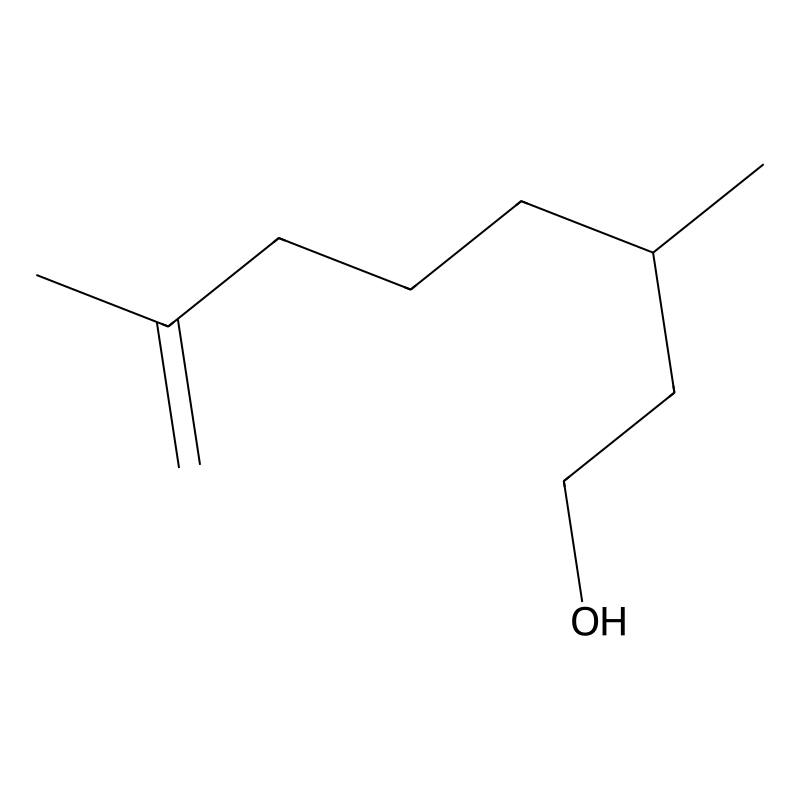

Rhodinol, chemically known as 3,7-dimethyloct-7-en-1-ol, is a colorless liquid that is primarily used in the fragrance industry. It is characterized by its floral aroma, reminiscent of rose and geranium, making it a popular ingredient in perfumes and cosmetics. Rhodinol exists in different forms, including the (3S) isomer (CAS 6812-78-8) and the racemic mixture (CAS 141-25-3). The compound can be derived from natural sources such as citronella and geranium oils, which predominantly contain citronellol and geraniol, or synthesized through various chemical processes .

Rhodinol exhibits biological activities that are of interest in pharmacology and toxicology. It has been reported to have mild irritant properties on skin and eyes, indicating potential sensitization risks upon exposure. Toxicological studies suggest that it may cause allergic reactions in sensitive individuals . Furthermore, its components have shown varying degrees of toxicity to aquatic organisms, which raises environmental considerations for its use .

Rhodinol can be synthesized through several methods:

- Reduction of Citronellal: This method involves reducing citronellal derived from citronella oil to produce citronellol, which can then be further processed to yield Rhodinol.

- Chemical Synthesis: Various synthetic routes may involve starting materials like geraniol or other terpenes, employing methods such as alkylation or rearrangement reactions to achieve the desired structure .

- Natural Extraction: Rhodinol can also be obtained through the distillation of essential oils from plants such as geranium and citronella, where it occurs naturally alongside other terpenoid compounds.

Rhodinol is widely used in:

- Perfumery: Its floral scent makes it a favored ingredient in perfumes and scented products.

- Cosmetics: It is incorporated into lotions, creams, and other personal care products for its aromatic properties.

- Flavoring Agents: Rhodinol can also serve as a flavoring agent in food products due to its pleasant odor profile.

Rhodinol shares structural similarities with several related compounds. Here are some notable comparisons:

| Compound | Chemical Structure | Unique Features |

|---|---|---|

| Citronellol | C10H20O | A primary component of citronella oil; known for its insect-repellent properties. |

| Geraniol | C10H18O | Exhibits a sweet floral scent; used extensively in perfumery and as a flavoring agent. |

| Linalool | C10H18O | Found in many flowers and spice plants; known for its calming effects and fragrance profile. |

| Nerol | C10H18O | An isomer of geraniol with similar applications but slightly different olfactory characteristics. |

Rhodinol's uniqueness lies in its specific floral aroma that closely resembles both L-citronellol and geraniol while being distinct enough to serve specialized roles in fragrance formulations . Its ability to be synthesized from both natural sources and through chemical means further enhances its versatility compared to these similar compounds.

Rhodinol is chemically identified as 3,7-dimethyloct-7-en-1-ol (C₁₀H₂₀O), existing in two primary forms: the (3S)-isomer (CAS 6812-78-8) and the racemic mixture (CAS 141-25-3). However, commercial rhodinol products often deviate from pure isomers, instead comprising blends of citronellol (55–75%), geraniol (20–40%), and trace nerol (1%). This variability arises from its extraction methods, which isolate fractions from geranium (Pelargonium graveolens) or citronella (Cymbopogon winterianus) essential oils.

The term “rhodinol” historically conflates multiple compounds:

- L-citronellol: A levorotatory isomer dominant in natural geranium extracts.

- Racemic 3,7-dimethyloct-7-en-1-ol: Synthesized variants lacking natural occurrence.

- Geraniol-citronellol mixtures: Marketed as “rhodinol 70” or “rhodinol ex citronella”.

Historical Development in Perfumery and Industrial Applications

Rhodinol’s perfumery legacy began in 1891 with its isolation from geranium oil. By the early 20th century, it became pivotal in iconic fragrances such as La Rose Jacqueminot (Coty, 1904), where it mimicked rose otto’s richness at a fraction of the cost. The advent of synthetic chemistry further expanded its utility:

- 1884: Coumarin’s synthesis enabled fougère accords, indirectly elevating rhodinol’s role in floral bases.

- 1944: Gamma-undecalactone (“aldehyde C-14”) in Femme (Rochas) showcased rhodinol’s compatibility with lactonic structures.

Industrial applications burgeoned post-1950, with rhodinol integral to:

In Pelargonium graveolens, geraniol and citronellol—precursors to rhodinol—are synthesized in the cytosol via the mevalonate (MVA) pathway, contrasting with the plastidial methyl erythritol phosphate (MEP) pathway used for most monoterpenes [4] [6]. The cytosolic route begins with acetyl-CoA, progressing through intermediates such as mevalonic acid to form geranyl diphosphate (GDP). A bifunctional geranyl/farnesyl diphosphate synthase (G/FPPS) catalyzes the production of both GDP and farnesyl diphosphate (FPP), enabling dual metabolic roles in terpenoid biosynthesis [6].

Key Enzymatic Steps

- Acetyl-CoA to Isopentenyl Diphosphate (IPP): The MVA pathway converts acetyl-CoA into IPP, the foundational isoprene unit.

- GDP/FPP Synthesis: The bifunctional G/FPPS enzyme condenses IPP with dimethylallyl diphosphate (DMAPP) to form GDP (C10) and FPP (C15) [6].

- Monophosphate Intermediate Formation: GDP is hydrolyzed to geranyl monophosphate (GP) by a Nudix hydrolase, a critical step preceding geraniol production [4].

Table 1: Comparative Features of Cytosolic vs. Plastidial Terpenoid Biosynthesis

| Feature | Cytosolic Pathway (MVA) | Plastidial Pathway (MEP) |

|---|---|---|

| Subcellular Location | Cytosol | Plastid |

| Primary Products | GDP, FPP | GDP, GPP (geranyl pyrophosphate) |

| Key Enzymes | G/FPPS, Nudix Hydrolase | GPP Synthase, Terpene Synthases |

| Rhodinol Precursors | Geraniol, Citronellol | Limited contribution |

Role of Nudix Hydrolases in Geranyl Monophosphate (GP) Conversion

Nudix hydrolases are pivotal in the cytosolic biosynthesis of geraniol, a rhodinol precursor. In Pelargonium graveolens, the enzyme PgNdx1 (a Nudix hydrolase) catalyzes the hydrolysis of GDP to GP, which is subsequently dephosphorylated to geraniol [4] [5].

Structural and Functional Insights

- Catalytic Mechanism: PgNdx1 requires Mg²⁺ or Mn²⁺ ions for activity, facilitating nucleophilic substitution at the phosphate group of GDP [5].

- NUDIX Motif: A conserved 23-residue sequence (GX₅EX₇REUXEEXGU) forms the metal-binding site, enabling substrate recognition and hydrolysis [5].

- Substrate Specificity: PgNdx1 preferentially hydrolyzes GDP over FPP, ensuring geraniol production in geranium trichomes [4].

Table 2: Biochemical Properties of PgNdx1

| Property | Detail |

|---|---|

| Gene | PgNdx1 |

| Localization | Cytosol of glandular trichomes |

| Substrates | Geranyl diphosphate (GDP), Citronellyl diphosphate (CDP) |

| Inhibitors | Sodium fluoride (phosphate analogs) |

| pH Optimum | 7.5–8.0 |

Comparative Analysis of Geraniol vs. Citronellol Accumulation in Chemotypes

Pelargonium graveolens exhibits chemotypic variation, with certain strains accumulating geraniol or citronellol as dominant monoterpenes. This divergence stems from enzymatic and metabolic regulation.

Metabolic Branch Points

Geraniol-Dominant Chemotypes:

Citronellol-Dominant Chemotypes:

- Produce citronellyl monophosphate (CP), which is converted to citronellol.

- Feature alternate hydrolases or isomerases that divert GDP toward citronellol synthesis [4].

Isomenthone-Rich Chemotypes:

- Deplete GP/CP and accumulate GDP, funneling substrates toward plastidic p-menthane biosynthesis (e.g., isomenthone) [4].

Table 3: Chemotype-Specific Metabolite Profiles

| Chemotype | Dominant Metabolites | Key Intermediates | Enzymatic Drivers |

|---|---|---|---|

| Geraniol | Geraniol, Rhodinol | GP | PgNdx1, G/FPPS |

| Citronellol | Citronellol | CP | Citronellyl Phosphate Hydrolase |

| Isomenthone | Isomenthone | GDP | Plastidic Terpene Synthases |

Evolutionary and Ecological Implications

The bifunctional G/FPPS enzyme in Pelargonium likely evolved from ancestral farnesyl diphosphate synthases (FPPSs) through mutations altering substrate specificity. Two critical amino acid residues in the active site enable dual GDP/FPP production, a trait conserved among Rosaceae species [6]. This adaptability supports ecological diversification, allowing geraniums to optimize terpenoid profiles for pollinator attraction or herbivore deterrence.

The principal route for synthesizing rhodinol involves the reduction of citronella oil, specifically the conversion of citronellal to citronellol. This transformation is commonly achieved through chemical reduction using reducing agents such as sodium borohydride or catalytic hydrogenation with modified Raney Nickel catalysts.

- Reducing Agent: Sodium borohydride or hydrogen with Raney Nickel catalyst.

- Solvent: Ethanol or other organic solvents.

- Temperature: 30°C to 150°C.

- Reaction Time: 3 to 20 hours.

- pH: 4 to 10 (for catalytic hydrogenation).

Representative Data Table: Reduction of Citronellal to Citronellol

| Mole Ratio (Citronellal:NaBH4) | Initial Citronellal (%) | Final Citronellal (%) | Final Citronellol (%) |

|---|---|---|---|

| 1:1 | 55.93 | 26.48 | 38.66 |

| 1:3 | 55.93 | 0.00 | 50.42 |

- Complete conversion of citronellal was achieved at a 1:3 mole ratio, though not all citronellal was converted to citronellol, indicating some side reactions or incomplete reduction under these conditions [1].

- The use of modified Raney Nickel catalysts in hydrogenation allows for high selectivity and purity of citronellol, minimizing the formation of by-products such as dihydrocitronellol [2].

- The reduction process can be performed both with and without solvents, but solvent choice (e.g., ethanol) can affect the completeness of the reaction [1].

Esterification Reactions: Production of Rhodinol Esters (Citronellyl Acetate/Geranyl Acetate)

Following reduction, the rhodinol fraction (primarily citronellol and geraniol) can undergo esterification to produce valuable esters such as citronellyl acetate and geranyl acetate. This is typically achieved using acetic anhydride or acetic acid in the presence of acid or zeolite catalysts.

- Reactants: Rhodinol (citronellol and geraniol), acetic anhydride or acetic acid.

- Catalyst: Zeolite (HZSM-5) or sodium hydroxide.

- Temperature: 130°C to 180°C.

- Reaction Time: 1 to 3 hours.

- Mole Ratio: Rhodinol to acetic anhydride/acetic acid, typically 1:1 to 1:3.

Representative Data Table: Esterification Yields

| Compound | Initial (%) | Post-Esterification (%) | Ester Product (%) |

|---|---|---|---|

| Citronellol | 51.56 | 0 | 55.16 (acetate) |

| Geraniol | 14.29 | 0 | 14.53 (acetate) |

| Citronellyl acetate | 3.00 | - | 55.16 |

| Geranyl acetate | - | - | 14.53 |

- The use of zeolite catalysts has been shown to achieve high yields, with up to 74.06% for citronellyl acetate and 95.92% for geranyl acetate under optimal conditions [3].

- Esterification with acetic anhydride and zeolite catalysts is efficient and leads to high conversion rates of rhodinol to its acetate esters, as confirmed by gas chromatography-mass spectrometry analysis [3].

- The reaction conditions, particularly the mole ratio of reactants and reaction time, are critical for maximizing yield and purity [1] [3] [4].

Isomerization Techniques: UV-Induced Citronellol to Rhodinol Transformation

Isomerization of citronellol to rhodinol can be induced by ultraviolet irradiation, facilitating the rearrangement of the molecular structure.

- Irradiation Source: Ultraviolet light (UV-A or UV-B).

- Reactant: Citronellol.

- Reaction Medium: Typically performed in solution.

- Ultraviolet irradiation can induce isomerization of citronellol, increasing the proportion of rhodinol isomers present in the product mixture. This technique is particularly relevant for modifying the citronellol/geraniol ratio, which is an important quality parameter in essential oil processing [5].

- The efficiency of isomerization depends on the wavelength, intensity, and duration of ultraviolet exposure, as well as the presence of photosensitizers or catalysts.

Comparative Efficiency of Synthetic vs. Natural Extraction Methods

The efficiency of rhodinol production varies significantly between synthetic methods (chemical synthesis, catalytic reduction, esterification, and isomerization) and natural extraction (distillation from plant sources such as citronella oil).

Comparative Data Table: Synthetic vs. Natural Extraction

| Method | Yield (%) | Purity (%) | Process Duration | Scalability |

|---|---|---|---|---|

| Synthetic (Reduction) | 65.85 | High | 3–20 hours | Industrial scale |

| Synthetic (Esterification) | 69.69 | High | 1–3 hours | Industrial scale |

| Natural Extraction | 20–40 | Variable | Several hours | Limited by crop |

- Synthetic methods, particularly reduction and esterification, offer higher yields and greater purity compared to natural extraction from plant material [1] [3].

- Natural extraction yields are influenced by plant species, growth conditions, and extraction technique, resulting in variable product composition and lower overall efficiency [6].

- Synthetic methods are more suitable for large-scale, consistent production, while natural extraction is limited by agricultural factors and seasonal variability.

Physical Description

XLogP3

Density

0.860-0.880

GHS Hazard Statements

H315 (77.19%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (77.19%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (77.19%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (22.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H411 (35.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Fatty Acyls [FA] -> Fatty alcohols [FA05]